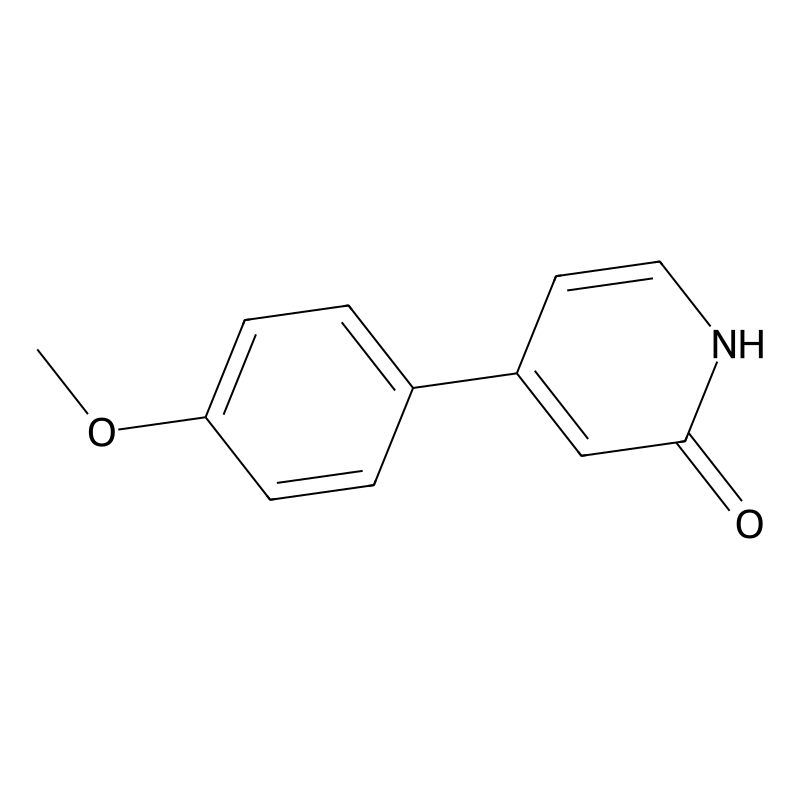

4-(4-methoxyphenyl)pyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-methoxyphenyl)pyridin-2(1H)-one is an organic compound characterized by the presence of a pyridine ring substituted with a methoxyphenyl group. Its molecular formula is C12H11NO2, and it features a pyridin-2-one structure, which is notable for its potential biological activities. The methoxy group attached to the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

- Condensation Reactions: The carbonyl can react with amines to form imines or with alcohols to yield hemiacetals.

- Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The methoxy group can be involved in substitution reactions, leading to the formation of new derivatives.

4-(4-methoxyphenyl)pyridin-2(1H)-one has been studied for its biological properties, including antimicrobial and anticancer activities. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines. The methoxy group is often associated with enhanced biological activity due to increased membrane permeability.

Several synthesis methods have been reported for 4-(4-methoxyphenyl)pyridin-2(1H)-one:

- Condensation of Pyridine Derivatives: This method involves the reaction of 2-acetylpyridine with 4-methoxybenzaldehyde under acidic conditions, leading to the formation of the desired compound through a condensation reaction.

- Cyclization Reactions: Utilizing starting materials like 4-methoxyphenyl derivatives and pyridine-2-carboxaldehyde can lead to cyclization reactions that yield pyridinones.

- Mechanochemical Synthesis: Recent advancements have introduced solvent-free mechanochemical methods that utilize ball milling techniques to synthesize such compounds efficiently, minimizing waste and reaction times .

The applications of 4-(4-methoxyphenyl)pyridin-2(1H)-one span various fields:

- Pharmaceuticals: Due to its biological activity, this compound can serve as a lead structure for drug development targeting infections or cancer.

- Agriculture: It may have potential use as a fungicide or pesticide due to its antimicrobial properties.

- Material Science: Compounds with similar structures are explored for their photonic or electronic properties in materials science.

Several compounds share structural similarities with 4-(4-methoxyphenyl)pyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(3-methoxyphenyl)pyridin-2(1H)-one | Structure | Similar methoxy substitution but different position on the phenyl ring, affecting biological activity. |

| 3-(4-methoxyphenyl)pyridin-2(1H)-one | Structure | Different positioning of the methoxy group may influence solubility and reactivity. |

| 6-(4-methoxyphenyl)pyridin-2(1H)-one | Structure | Variation in position provides distinct electronic properties that could enhance specific interactions. |

The uniqueness of 4-(4-methoxyphenyl)pyridin-2(1H)-one lies in its specific arrangement of functional groups, which can lead to distinct pharmacological profiles compared to these similar compounds.